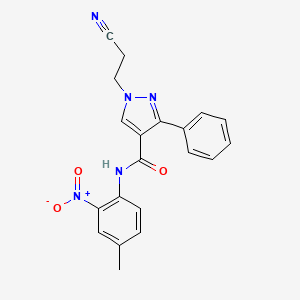
3-nitro-4-(propylamino)benzamide
Overview
Description
3-nitro-4-(propylamino)benzamide is a chemical compound that has gained significant attention in the scientific community. It is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Due to its ability to inhibit PARP, 3-nitro-4-(propylamino)benzamide has been studied extensively for its potential use in cancer treatment.
Mechanism of Action
The mechanism of action of 3-nitro-4-(propylamino)benzamide involves its inhibition of the enzyme 3-nitro-4-(propylamino)benzamide. 3-nitro-4-(propylamino)benzamide is involved in DNA repair, and its inhibition leads to the accumulation of DNA damage in cancer cells. This ultimately leads to cell death. Additionally, 3-nitro-4-(propylamino)benzamide inhibition has been found to have anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-nitro-4-(propylamino)benzamide are primarily related to its inhibition of 3-nitro-4-(propylamino)benzamide. This inhibition leads to increased DNA damage and cell death in cancer cells. Additionally, it has been found to have anti-inflammatory effects, which may be related to its inhibition of 3-nitro-4-(propylamino)benzamide.
Advantages and Limitations for Lab Experiments
The advantages of using 3-nitro-4-(propylamino)benzamide in lab experiments are primarily related to its potency as a 3-nitro-4-(propylamino)benzamide inhibitor. It has been shown to be highly effective in inhibiting 3-nitro-4-(propylamino)benzamide, which makes it a valuable tool for studying the role of 3-nitro-4-(propylamino)benzamide in various biological processes. However, one limitation of using 3-nitro-4-(propylamino)benzamide is that it may have off-target effects, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 3-nitro-4-(propylamino)benzamide. One area of focus is the development of more potent 3-nitro-4-(propylamino)benzamide inhibitors that have fewer off-target effects. Additionally, there is interest in studying the potential use of 3-nitro-4-(propylamino)benzamide in the treatment of inflammatory diseases. Finally, there is ongoing research into the use of 3-nitro-4-(propylamino)benzamide inhibitors in combination with other cancer therapies to enhance their effectiveness.
Scientific Research Applications
3-nitro-4-(propylamino)benzamide has been extensively studied for its potential use in cancer treatment. It has been shown to enhance the effectiveness of chemotherapy drugs by inhibiting DNA repair in cancer cells. This leads to increased DNA damage and cell death. Additionally, it has been found to have anti-inflammatory properties and may have potential use in the treatment of inflammatory diseases.
properties
IUPAC Name |
3-nitro-4-(propylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-2-5-12-8-4-3-7(10(11)14)6-9(8)13(15)16/h3-4,6,12H,2,5H2,1H3,(H2,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJISIRRBVDPCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)C(=O)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-allyl-5-bromo-3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4170675.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4170681.png)
![2-(3-methylphenoxy)-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]acetamide dihydrochloride](/img/structure/B4170684.png)

![methyl 2-{[2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)propanoyl]amino}benzoate](/img/structure/B4170690.png)

![N-(4-fluorobenzyl)-N'-[2,2,2-trifluoro-1-methyl-1-(trifluoromethyl)ethyl]urea](/img/structure/B4170713.png)
![N-[5-chloro-2-(4-propionyl-1-piperazinyl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4170721.png)
![3-[3-({4-[3-(4-morpholinyl)-4-nitrophenyl]-1-piperazinyl}carbonyl)phenyl]-2H-chromen-2-one](/img/structure/B4170728.png)
![4-(2-{[4-(allyloxy)benzyl]amino}ethyl)benzenesulfonamide hydrochloride](/img/structure/B4170731.png)
![N-[4-benzoyl-1-benzyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]acetamide](/img/structure/B4170733.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}glycinamide](/img/structure/B4170739.png)

![N-(4-sec-butylphenyl)-2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4170757.png)